molecular formula C13H15ClO4 B11794517 4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid

4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B11794517
M. Wt: 270.71 g/mol
InChI Key: KGFUJTNOAPNHBS-UHFFFAOYSA-N
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Description

4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound that features a tetrahydropyran ring substituted with a chlorophenoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of 4-chlorophenol with tetrahydropyran-4-carboxylic acid. The reaction is facilitated by the use of a base such as sodium hydroxide or potassium carbonate, which deprotonates the phenol, allowing it to act as a nucleophile. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-4-carboxylic acid: A simpler analog without the chlorophenoxy group.

    4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with a methoxy group instead of a chloro group.

    4-((4-(4-Chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid: Contains a phenylthio group in addition to the chlorophenoxy group

Uniqueness

4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both the chlorophenoxy and tetrahydropyran moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]oxane-4-carboxylic acid

InChI

InChI=1S/C13H15ClO4/c14-10-1-3-11(4-2-10)18-9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)

InChI Key

KGFUJTNOAPNHBS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(COC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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